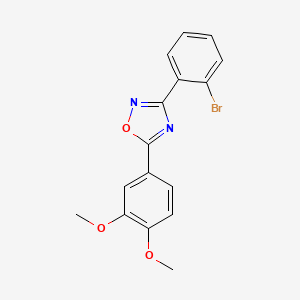![molecular formula C15H14N2O2S B5066880 5-[(2,3-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5066880.png)
5-[(2,3-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,3-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole, commonly known as DMPTO, is an organic compound that belongs to the family of heterocyclic compounds. It is a yellow crystalline solid that is widely used in scientific research due to its diverse applications.
Mecanismo De Acción
The mechanism of action of DMPTO is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, leading to apoptosis or cell death. DMPTO has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
DMPTO has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. DMPTO has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, DMPTO has been shown to modulate the immune system, increasing the activity of natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPTO has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly fluorescent, making it useful for imaging studies. However, DMPTO has some limitations. It is sensitive to light and can degrade over time, which can affect its activity. Additionally, DMPTO can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of DMPTO in scientific research. One area of interest is the development of DMPTO-based photosensitizers for photodynamic therapy. Another area of interest is the use of DMPTO as a fluorescent probe for the detection of metal ions in living organisms. Additionally, DMPTO has potential as an anti-inflammatory agent and immune system modulator, and further research in these areas may lead to the development of new therapies.
Métodos De Síntesis
DMPTO can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylphenol with 2-bromoethyl methyl ether to produce 2-(2,3-dimethylphenoxy)ethyl methyl ether. This intermediate is then reacted with thioacetamide to produce 5-[(2,3-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole. The synthesis of DMPTO has been optimized to improve yield and purity.
Aplicaciones Científicas De Investigación
DMPTO has been widely used in scientific research due to its diverse applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. DMPTO has also been used as a photosensitizer for photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent. Additionally, DMPTO has been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system.
Propiedades
IUPAC Name |
5-[(2,3-dimethylphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10-5-3-6-12(11(10)2)18-9-14-16-15(17-19-14)13-7-4-8-20-13/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCBTTHBTOUBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NC(=NO2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,3-Dimethylphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5066813.png)

![1-benzyl-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B5066828.png)
![5-methyl-2-(4-nitrophenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5066830.png)
![4-{2-[2-(mesityloxy)ethoxy]ethyl}morpholine](/img/structure/B5066867.png)
![1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine](/img/structure/B5066872.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5066875.png)

![N~1~,N~1~-dimethyl-N~4~-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1,4-piperidinedicarboxamide trifluoroacetate](/img/structure/B5066895.png)
![N-[3-(dimethylamino)propyl]-N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B5066903.png)
![4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5066909.png)

![8-{[3-(4-morpholinylcarbonyl)-5-isoxazolyl]methoxy}quinoline](/img/structure/B5066923.png)